Ac-Tyr-OMe H2O

Vue d'ensemble

Description

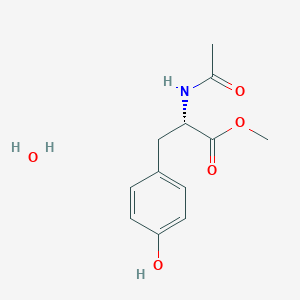

Acetyl-L-tyrosine methyl ester monohydrate, commonly referred to as Ac-Tyr-OMe H2O, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group. The molecular formula of this compound is C12H17NO5, and it has a molecular weight of 255.27 g/mol .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ac-Tyr-OMe H2O are largely determined by its structure and chemical composition. It has been found to react with aliphatic peroxyl radicals, which are used as a model for lipid peroxyl radicals . The reaction of this compound with these radicals proceeds via radical hydrogen atom transfer (HAT) from the Cα position .

Cellular Effects

Its interactions with peroxyl radicals suggest that it may influence cellular processes related to oxidative stress and lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves hydrogen atom transfer (HAT) from the Cα position . In the case of this compound, HAT from the phenolic OH group is the kinetically preferred pathway .

Temporal Effects in Laboratory Settings

Its reactivity with peroxyl radicals suggests that it may have a role in mitigating oxidative damage over time .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Its reactivity with peroxyl radicals suggests that it may be involved in pathways related to lipid peroxidation and oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ac-Tyr-OMe H2O can be synthesized through the esterification of N-acetyl-L-tyrosine. The process typically involves the reaction of N-acetyl-L-tyrosine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Tyr-OMe H2O undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various acylated derivatives depending on the substituent used.

Applications De Recherche Scientifique

Ac-Tyr-OMe H2O has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in studies of protein structure and function due to its ability to mimic natural tyrosine residues.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of Ac-Tyr-OMe H2O involves its interaction with various molecular targets and pathways. The compound can be incorporated into peptides and proteins, where it can influence their structure and function. The acetyl and methyl ester groups can modulate the compound’s reactivity and interactions with other molecules. In biological systems, this compound can participate in enzymatic reactions, serving as a substrate or inhibitor for specific enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar structure but with an amide group instead of a methyl ester.

Para-cresol (p-cresol): A related phenolic compound with similar spectroscopic properties.

Uniqueness

Ac-Tyr-OMe H2O is unique due to its combination of acetyl and methyl ester groups, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it a valuable tool in various research and industrial applications .

Activité Biologique

Ac-Tyr-OMe H2O, or acetyltyrosine methyl ester, is a derivative of the amino acid tyrosine. This compound has garnered attention in biochemical research due to its unique properties and biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the acetylation of tyrosine followed by methyl esterification. The general reaction can be summarized as follows:

- Acetylation : Tyrosine reacts with acetic anhydride or acetyl chloride to form acetyltyrosine.

- Methyl Esterification : The acetyltyrosine is then treated with methanol in the presence of an acid catalyst to yield Ac-Tyr-OMe.

This compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of functional groups characteristic of acetyl and methyl ester modifications.

Biological Activities

This compound exhibits several biological activities that contribute to its potential applications in pharmacology and biochemistry:

- Antimicrobial Activity : Studies have shown that this compound displays moderate to good activity against various Gram-negative bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antioxidant Properties : The phenolic structure of tyrosine derivatives allows them to scavenge free radicals, thus exhibiting antioxidant effects. These properties are significant in preventing oxidative stress-related diseases .

- Enzymatic Activity Modulation : this compound can act as a substrate for various enzymes, including proteases and esterases. Its hydrolysis by chymotrypsin has been studied, revealing insights into enzyme specificity and catalytic mechanisms .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tyrosine derivatives, including this compound, against eight pathogenic microbes. The results indicated that this compound inhibited the growth of specific strains effectively, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

| Microbe Species | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| C. albicans | 14 |

Case Study 2: Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH absorbance, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Research Findings

Recent research highlights the importance of tyrosine derivatives in drug design and development:

- Functionalization : Advances in peptide chemistry have led to new methods for selectively modifying tyrosine residues within peptides, enhancing their biological activity and specificity for target interactions .

- Peptide Stability : The stability of this compound under physiological conditions suggests its potential use as a stable drug candidate or as a building block for more complex peptide therapeutics .

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFUTSKWMKEEKA-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210557-95-2 | |

| Record name | L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210557-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.